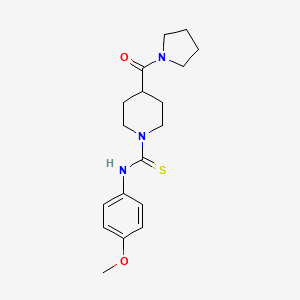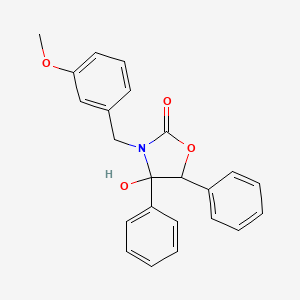![molecular formula C17H20N4OS B11070532 8-methyl-3-(2-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11070532.png)
8-methyl-3-(2-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s complex name suggests a fused heterocyclic structure, combining pyrimidine, thiazole, and pyrimidinone moieties.
- It contains a hexahydrocyclopentapyrimidine ring system with a phenylethyl substituent and a methyl group.
- The compound’s aromaticity arises from the indole-like structure within its fused rings.
- Its potential biological activities make it an intriguing subject for research.
Preparation Methods
Reaction Conditions: These would depend on the specific synthetic pathway chosen.
Industrial Production: Unfortunately, industrial-scale production details are scarce due to its complexity and limited commercial applications.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions typical of indole derivatives, including electrophilic substitution, oxidation, and reduction.
Common Reagents and Conditions: These would vary based on the specific reaction. For example
Major Products: These depend on the specific reaction and substituents. For instance, nitration could yield a nitro-substituted derivative.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and novel synthetic routes.
Biology: Exploring its potential as a bioactive compound (e.g., antiviral, anticancer).
Medicine: Assessing its pharmacological properties and potential therapeutic applications.
Industry: Evaluating its use in materials science or as a precursor for other compounds.
Mechanism of Action
- This requires further research, but potential targets could include receptors, enzymes, or cellular pathways.
- The compound’s unique structure may influence its mode of action.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as tryptophan, indole-3-acetic acid, and various bioactive molecules containing the indole nucleus.
Uniqueness: Highlight its distinct features compared to other indole-based compounds.
Properties
Molecular Formula |
C17H20N4OS |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-methyl-11-(2-phenylethyl)-5-thia-2,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),6-dien-8-one |
InChI |
InChI=1S/C17H20N4OS/c1-12-9-21-15-14(16(22)19-17(21)23-12)10-20(11-18-15)8-7-13-5-3-2-4-6-13/h2-6,12,18H,7-11H2,1H3 |
InChI Key |
CWYORXVHNXIELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(CN(CN3)CCC4=CC=CC=C4)C(=O)N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-Benzodioxol-5-yl)-3-[(cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B11070451.png)
![{1-[2-(2-Bromoanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B11070459.png)

![2-({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one](/img/structure/B11070465.png)
![5-[(morpholin-4-ylacetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11070468.png)
![ethyl 1-{(1E)-1-[1-(1H-benzimidazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}piperidine-4-carboxylate](/img/structure/B11070469.png)
![3-(4-Chlorophenyl)-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11070476.png)


![4-[4-(Diethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11070503.png)
![3-[(Cyclohexylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B11070518.png)
![N-(1-Adamantylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11070520.png)
![1-(4-ethoxyphenyl)-3,6-dihydro[1,4]diazepino[6,5-b]indol-2(1H)-one 4-oxide](/img/structure/B11070524.png)
![5-amino-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11070534.png)
